1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate
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Overview
Description
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate is a heterocyclic compound with a unique tricyclic structure. It is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular aza-Wittig reaction, which facilitates the formation of the tricyclic core . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including neuroprotective and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways, contributing to its biological effects. The compound’s tricyclic structure allows it to fit into enzyme active sites and disrupt normal enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
Vasicine: Another quinazoline derivative with similar biological activities.
Quinazoline-4-thione: A related compound used in the synthesis of various derivatives.
Uniqueness
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;dihydrate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH.2H2O/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;;;/h1-2,4-5H,3,6-8H2;1H;2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKMIWWUKBTPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1.O.O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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